N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a chloromethoxybenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of Benzo[b]thiophene Derivative: The initial step involves the synthesis of the benzo[b]thiophene core. This can be achieved through cyclization reactions involving thiophenol and an appropriate alkyne or alkene precursor under acidic or basic conditions.
Hydroxypropylation: The benzo[b]thiophene derivative is then subjected to a hydroxypropylation reaction. This can be done using epichlorohydrin in the presence of a base like sodium hydroxide to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated benzo[b]thiophene with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Introduction of nitro, bromo, or sulfonyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or photophysical properties, owing to the presence of the benzo[b]thiophene moiety.
Mechanism of Action
The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds like 2-(benzo[b]thiophen-2-yl)pyridine share structural similarities and are used in similar applications.
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, are well-known for their antimicrobial properties.
Uniqueness
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is unique due to the combination of its benzo[b]thiophene core, hydroxypropyl group, and sulfonamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S2/c1-18(21,17-9-12-5-3-4-6-15(12)25-17)11-20-26(22,23)16-10-13(19)7-8-14(16)24-2/h3-10,20-21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONYAIMXPCFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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